REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[NH:1][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])(=[O:5])[NH2:6] |f:2.3.4|
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N)C=CC=C1
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Name
|
|
Quantity
|
97.74 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
253.78 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
Thus obtained product was purified by recrystallization from ethanol
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1=C(C=CC=C1)NCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123.93 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |